

# A Comparative Guide to the Bioequivalence of Generic Cefprozil Monohydrate Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cefprozil monohydrate*

Cat. No.: *B240121*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic **Cefprozil monohydrate** formulations with the reference product. The information presented is synthesized from various pharmacokinetic and dissolution studies to assist researchers and drug development professionals in understanding the performance of different formulations. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key studies.

## Executive Summary

**Cefprozil monohydrate**, a second-generation cephalosporin antibiotic, is available in various generic formulations. The bioequivalence of these generics to the innovator product is a critical factor for ensuring comparable safety and efficacy. Studies have demonstrated that various generic formulations of **Cefprozil monohydrate**, including tablets, oral suspensions, and granules, are bioequivalent to their respective reference products under both fasting and fed conditions. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) fall within the acceptable bioequivalence limits of 80% to 125%.

## Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from bioequivalence studies comparing generic **Cefprozil monohydrate** formulations to the reference product. These studies were typically conducted as single-dose, randomized, two-period, two-sequence crossover designs in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Cefprozil Formulations (Fasting Conditions)

| Formulation Type       | Strength | N  | Cmax (ng/mL)         | Tmax (h)             | AUC0-t (ng·h/mL)     | t1/2 (h)             |
|------------------------|----------|----|----------------------|----------------------|----------------------|----------------------|
| Reference (Suspension) | 125 mg   | 30 | 3534.70 ± 634.67     | 0.98 ± 0.25          | 9302.86 ± 1618.39    | 1.37 ± 0.13          |
| Test (Granules)        | 125 mg   | 30 | Similar to reference | Similar to reference | Similar to reference | Similar to reference |
| Reference (Tablets)    | 1 g      | 10 | 14560 ± 2380         | 1.59 ± 0.44          | 46300 ± 6660         | 1.18 ± 0.20          |
| Test (Suspension)      | 1 g      | 10 | Similar to reference | Similar to reference | Similar to reference | Similar to reference |

Data synthesized from a study on granule and suspension formulations and another on tablet and suspension formulations.[1][2]

Table 2: Pharmacokinetic Parameters of Cefprozil Formulations (Fed Conditions)

| Formulation Type       | Strength | N  | Cmax (ng/mL)         | Tmax (h)             | AUC0-t (ng·h/mL)     | t1/2 (h)             |
|------------------------|----------|----|----------------------|----------------------|----------------------|----------------------|
| Reference (Suspension) | 125 mg   | 30 | 2438.80 ± 493.78     | 1.66 ± 0.76          | 9332.36 ± 1373.61    | 1.36 ± 0.24          |
| Test (Granules)        | 125 mg   | 30 | Similar to reference | Similar to reference | Similar to reference | Similar to reference |

Data from a study on granule and suspension formulations.[1]

Table 3: Bioequivalence Assessment of a Generic Cefprozil Granule Formulation

| Parameter          | Condition | 90% Confidence Interval of Geometric Mean Ratio | Bioequivalence Conclusion |
|--------------------|-----------|-------------------------------------------------|---------------------------|
| Cmax               | Fasting   | Within 80.00% - 125.00%                         | Bioequivalent             |
| AUC <sub>0-t</sub> | Fasting   | Within 80.00% - 125.00%                         | Bioequivalent             |
| AUC <sub>0-∞</sub> | Fasting   | Within 80.00% - 125.00%                         | Bioequivalent             |
| Cmax               | Fed       | Within 80.00% - 125.00%                         | Bioequivalent             |
| AUC <sub>0-t</sub> | Fed       | Within 80.00% - 125.00%                         | Bioequivalent             |
| AUC <sub>0-∞</sub> | Fed       | Within 80.00% - 125.00%                         | Bioequivalent             |

Based on a study comparing a granule formulation to a suspension.[1]

## Experimental Protocols

### In-Vivo Bioequivalence Study Protocol

A common study design to assess the bioequivalence of generic **Cefprozil monohydrate** formulations is a single-dose, randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers under both fasting and fed conditions.[1][3][4]

#### 1. Subject Selection:

- Healthy male and female volunteers, typically between 18 and 55 years of age.

- Subjects undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
- Exclusion criteria often include a history of hypersensitivity to cephalosporins or penicillins, significant medical conditions, and recent participation in other clinical trials.[\[4\]](#)

## 2. Study Design and Drug Administration:

- Subjects are randomly assigned to receive either the test generic formulation or the reference product in the first period.
- Following a washout period of at least 7 days, subjects receive the alternate formulation in the second period.[\[4\]](#)
- For fasting studies, subjects fast overnight for at least 10 hours before drug administration and for a specified period after.
- For fed studies, a standardized high-fat, high-calorie breakfast is consumed before drug administration.

## 3. Blood Sampling:

- Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose).
- Plasma is separated by centrifugation and stored frozen until analysis.

## 4. Bioanalytical Method:

- Plasma concentrations of the cis- and trans-isomers of cefprozil are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[1\]](#)
- Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting cefprozil from plasma.
- Chromatography: Separation is typically achieved on a C18 reverse-phase column.

- Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.

## 5. Pharmacokinetic and Statistical Analysis:

- Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2) are calculated from the plasma concentration-time data using non-compartmental methods.
- The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference products are calculated.
- Bioequivalence is concluded if the 90% confidence intervals fall within the range of 80.00% to 125.00%.

## In-Vitro Dissolution Testing Protocol

Dissolution testing is a critical in-vitro method to assess the release of the active pharmaceutical ingredient from the dosage form. The United States Pharmacopeia (USP) provides a standardized method for Cefprozil tablets.

1. Apparatus: USP Apparatus 1 (Basket) 2. Dissolution Medium: 900 mL of water 3. Rotation Speed: 100 rpm 4. Temperature:  $37 \pm 0.5$  °C 5. Sampling Times: Samples are typically withdrawn at multiple time points (e.g., 10, 15, 20, 30, and 45 minutes) to obtain a dissolution profile. 6. Acceptance Criteria: According to the USP, not less than 75% (Q) of the labeled amount of cefprozil should be dissolved in 45 minutes.

A study on the dissolution of **cefprozil monohydrate** also explored the use of micellar media (sodium dodecyl sulphate and cetyltrimethylammonium bromide) which significantly assisted in its dissolution.<sup>[5]</sup>

## Visualizing the Bioequivalence Assessment Workflow

The following diagrams illustrate the typical workflows for assessing the bioequivalence of generic **Cefprozil monohydrate** formulations.



[Click to download full resolution via product page](#)

### Bioequivalence Study Workflow



[Click to download full resolution via product page](#)

### In-Vitro Dissolution Testing Workflow

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Generic Cefprozil Monohydrate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b240121#assessing-the-bioequivalence-of-generic-cefprozil-monohydrate-formulations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)